molecular formula C7H9NOS B055045 1-(Thiophen-2-yl)ethanone O-methyl oxime CAS No. 114773-97-6

1-(Thiophen-2-yl)ethanone O-methyl oxime

Cat. No. B055045
CAS RN: 114773-97-6
M. Wt: 155.22 g/mol
InChI Key: MVULPIMMDLDKBD-UHFFFAOYSA-N
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Description

“1-(Thiophen-2-yl)ethanone O-methyl oxime” is a chemical compound with the molecular formula C6H7NOS . It is a derivative of oxime, a class of compounds that have gained significant attention in recent years due to their versatility in the synthesis of various heterocycle scaffolds .


Synthesis Analysis

Oxime ethers, such as “1-(Thiophen-2-yl)ethanone O-methyl oxime”, can be synthesized by reacting oximes with various chlorides under the influence of a super base . In a study, new O-benzyl oxime ethers of (2-Thienyl)ethan-1-one were synthesized and tested for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “1-(Thiophen-2-yl)ethanone O-methyl oxime” can be represented by the canonical SMILES string CC(=NO)C1=CC=CS1 . This indicates that the compound contains a thiophene ring attached to an ethanone group, which is further connected to an oxime group.


Chemical Reactions Analysis

Oxime esters, including “1-(Thiophen-2-yl)ethanone O-methyl oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions . The N–O bond cleavage in these transformations is usually proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .


Physical And Chemical Properties Analysis

The molecular weight of “1-(Thiophen-2-yl)ethanone O-methyl oxime” is 141.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as N-methoxy-1-thiophen-2-ylethanimine, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply that N-methoxy-1-thiophen-2-ylethanimine might be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, N-methoxy-1-thiophen-2-ylethanimine could potentially be used in the production of OLEDs.

Bioreduction Processes

A study has shown that 1-(thiophen-2-yl)ethanone can be bio-reduced using Weissella cibaria N9 . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in similar bioreduction processes.

Pharmacological Properties

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that N-methoxy-1-thiophen-2-ylethanimine could potentially be used in the development of new drugs with these properties.

Mechanism of Action

The mechanism of action of oxime esters in chemical reactions often involves the cleavage of the N–O bond. This can occur through a single electron transfer process or the oxidative addition of a low-valance metal to the N–O bond . Oxime esters can act as both internal oxidants and precursors in cyclization reactions .

Future Directions

The future directions for “1-(Thiophen-2-yl)ethanone O-methyl oxime” and similar compounds could involve further exploration of their synthesis methods and potential applications. Given their versatility in the synthesis of various heterocycle scaffolds , they could be used to create a wide range of new compounds with potential applications in various fields of chemistry.

properties

IUPAC Name

N-methoxy-1-thiophen-2-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULPIMMDLDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363108
Record name 2-Acetylthiophene O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-1-thiophen-2-ylethanimine

CAS RN

114773-97-6
Record name 2-Acetylthiophene O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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